2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropylpropanamide
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Overview
Description
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropylpropanamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a benzylpiperidine moiety linked to a cyclopropylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzylpiperidine: The initial step involves the synthesis of 1-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.
Introduction of Amino Group: The next step involves the introduction of an amino group to the benzylpiperidine moiety. This can be achieved through reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Cyclopropylation: The final step involves the introduction of the cyclopropylpropanamide group. This can be achieved through the reaction of the intermediate with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and other reagents under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropylpropanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the mechanisms of action of piperidine derivatives and their interactions with biological targets.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the structure-activity relationships of related compounds.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thereby influencing neurological function.
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Ladostigil: A dual inhibitor with both acetylcholinesterase and monoamine oxidase inhibitory activities.
Uniqueness
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropylpropanamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its cyclopropylpropanamide group and benzylpiperidine moiety contribute to its unique binding affinity and selectivity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15(20)19(23)22(18-7-8-18)14-17-9-11-21(12-10-17)13-16-5-3-2-4-6-16/h2-6,15,17-18H,7-14,20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSCPHLSQCRQRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1CCN(CC1)CC2=CC=CC=C2)C3CC3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N(CC1CCN(CC1)CC2=CC=CC=C2)C3CC3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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